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Compound Name: 8-0O-Methyl-urolithin C
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8-O-Methyl-urolithin C: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-0O-Methyl-urolithin C, a methylated derivative of the gut microbiota metabolite Urolithin C, is
a member of the urolithin family of compounds. Urolithins are the end products of the
metabolism of ellagitannins, which are abundant in various fruits and nuts. Emerging research
has highlighted the potential therapeutic properties of urolithins, including anti-inflammatory,
antioxidant, and anti-cancer activities. This technical guide provides a detailed overview of the
chemical structure, physicochemical properties, synthesis, and biological activities of 8-O-
Methyl-urolithin C, with a focus on experimental data and methodologies relevant to
researchers in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

8-0-Methyl-urolithin C is chemically known as 3,9-dihydroxy-8-methoxy-6H-
dibenzo[b,d]pyran-6-one. Its structure features a dibenzopyranone core with hydroxyl groups at
positions 3 and 9, and a methoxy group at position 8.

Table 1: Physicochemical Properties of 8-O-Methyl-urolithin C and Related Urolithins
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8-O-Methyl- L _
Property L Urolithin A Urolithin C
urolithin C
3,9-dihydroxy-8- ) )
3,8-dihydroxy-6H- 3,8,9-trihydroxy-6H-
methoxy-6H- ) )
IUPAC Name dibenzo[b,d]pyran-6- dibenzo[b,d]pyran-6-
benzo[c]chromen-6-
one one
one[1]
Molecular Formula C14H1005[1] C13HsOa4 C13HsOs
Molecular Weight (
258.05[1] 228.20 244.20
g/mol)
Melting Point (°C) Data not available >300 Data not available

Boiling Point (°C)

Data not available

Data not available

Data not available

Poorly soluble in

Soluble in DMSO (=

Solubility ) 10.96 mM) and other Data not available
water.
organic solvents.[2]
~7.6 (predicted for the
pKa (predicted) Data not available most acidic hydroxyl Data not available
group)
Synthesis

While a specific, detailed experimental protocol for the synthesis of 8-O-Methyl-urolithin C is

not readily available in the reviewed literature, a general synthetic strategy can be adapted

from the synthesis of related urolithin derivatives. The synthesis of the closely related

compound, 8,9-di-O-Methyl-urolithin C, provides a relevant example.

Experimental Protocol: Synthesis of 8,9-di-O-Methyl-
urolithin C (Adapted)

This protocol describes a two-step synthesis of 8,9-di-O-Methyl-urolithin C, which can be

modified to yield 8-O-Methyl-urolithin C by using a starting material with a different

methylation pattern.

Step 1: Ullmann Condensation
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e A mixture of 2-bromo-4,5-dimethoxybenzoic acid and resorcinol is prepared in an aqueous
solution of sodium hydroxide.

e The reaction mixture is heated to reflux for 1 hour.

» A catalytic amount of copper(ll) sulfate is added, and the reflux is continued for a short
period (e.g., 10 minutes).

e The reaction is then acidified, and the resulting precipitate is collected by filtration.
Step 2: Lactonization

e The crude product from Step 1 is heated in a suitable solvent to facilitate intramolecular
cyclization and the formation of the lactone ring of the dibenzopyranone core.

e The final product, 8,9-di-O-Methyl-urolithin C, is then purified using standard techniques
such as recrystallization or column chromatography.

Purification

Recrystallization / chromamgrath’ure Product)

Ullmann Condensation
2-bromo-4,5-dimethoxybenzoic acid + Resorcinol sm g NaOH, H20, Reflux —P@—V Intermediate

Click to download full resolution via product page

Caption: General workflow for the synthesis of a di-methylated urolithin C derivative.

Biological Activity and Signaling Pathways

The biological activities of 8-O-Methyl-urolithin C have not been as extensively studied as
those of its parent compound, Urolithin C, or other common urolithins like Urolithin A and B.
However, based on the available literature for related compounds, several potential areas of
biological activity can be inferred and are being actively investigated.

A study investigating the antioxidant activity of various urolithins found that methylated
urolithins did not exhibit antioxidant activity in the specific cell-based assay used. This suggests
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that the free hydroxyl groups on the urolithin scaffold are crucial for this particular biological
function.

Research on Urolithin C has demonstrated its potential in cancer therapy and in modulating
key cellular signaling pathways.

Anti-Cancer Activity of Urolithin C

Urolithin C has been shown to inhibit the proliferation of various cancer cell lines.

Table 2: In Vitro Anti-Cancer Activity of Urolithin C

Exposure Time

Cell Line Cancer Type ICs0 (UM) h) Reference
Colorectal
RKO 28.81 72 [3]
Cancer
Colorectal
HCT116 23.06 72 [3]
Cancer
Colorectal
DLD1 14.7 72 [3]
Cancer

Signaling Pathways Modulated by Urolithin C

o AKT/mTOR Pathway: Urolithin C has been found to suppress the progression of colorectal
cancer by blocking the AKT/mTOR signaling pathway.[3] This pathway is a critical regulator
of cell growth, proliferation, and survival, and its dysregulation is a common feature of many
cancers.

» NF-kB Signaling Pathway: Urolithin C has been shown to suppress inflammation by blocking
the NF-kB signaling pathway in lipopolysaccharide-induced RAW 264.7 macrophages.[4]
The NF-kB pathway is a key mediator of the inflammatory response.
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Caption: Signaling pathways potentially modulated by Urolithin C.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of urolithins are crucial for
reproducible research. Below are generalized protocols adapted from studies on Urolithin C.

Cell Viability Assay (MTT Assay)

o Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Treatment: Treat the cells with various concentrations of 8-O-Methyl-urolithin C (or other
test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period
(e.g., 24, 48, 72 hours).
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o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours to allow for the formation of formazan
crystals.

e Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value.

Western Blot Analysis for Signaling Pathway Proteins

o Cell Lysis: After treatment with the test compound, wash the cells with cold PBS and lyse
them in a suitable lysis buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the cell lysates using a
standard method (e.g., BCA assay).

o SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecy!
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) or nitrocellulose membrane.

o Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in
TBST) and then incubate with primary antibodies specific for the target proteins (e.g., p-AKT,
AKT, p-mTOR, mTOR, NF-kB).

e Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection
system.
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¢ Analysis: Quantify the band intensities and normalize to a loading control (e.g., B-actin or

GAPDH).
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Caption: General experimental workflow for assessing the biological activity of 8-O-Methyl-

urolithin C.

Conclusion and Future Directions
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8-O-Methyl-urolithin C represents an intriguing molecule within the promising class of
urolithins. While current research provides a solid foundation regarding its chemical nature and
potential biological relevance based on related compounds, further investigation is imperative.
Future research should focus on elucidating the specific physicochemical properties of 8-O-
Methyl-urolithin C, developing optimized and detailed synthesis protocols, and, most
importantly, conducting comprehensive in vitro and in vivo studies to determine its specific
biological activities and the underlying molecular mechanisms. The exploration of its effects on
key signaling pathways, such as the AKT/mTOR and NF-kB pathways, will be crucial in
defining its therapeutic potential for diseases like cancer and inflammatory conditions. Such
dedicated research will be instrumental for its potential translation into novel therapeutic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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